Methyl hentriacontanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hentriacontanoate is an organic compound with the molecular formula C₃₂H₆₄O₂. It is an ester derived from hentriacontanoic acid and methanol. This compound is known for its long carbon chain, making it a significant subject of study in organic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hentriacontanoate can be synthesized through the esterification of hentriacontanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl hentriacontanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to hentriacontanoic acid and methanol.
Reduction: This compound can be reduced to hentriacontanol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the ester bond can yield carbon dioxide and a long-chain aldehyde or ketone.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Major Products Formed:
Hydrolysis: Hentriacontanoic acid and methanol.
Reduction: Hentriacontanol.
Oxidation: Carbon dioxide and a long-chain aldehyde or ketone.
Scientific Research Applications
Methyl hentriacontanoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of long-chain esters.
Biology: Studied for its role in the lipid metabolism of various organisms.
Medicine: Investigated for its potential use in drug delivery systems due to its long carbon chain.
Industry: Utilized in the production of high-performance lubricants and waxes.
Mechanism of Action
The mechanism of action of methyl hentriacontanoate involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where this compound can enhance the absorption of hydrophobic drugs .
Comparison with Similar Compounds
Hentriacontane: A long-chain alkane with the formula C₃₁H₆₄, primarily found in paraffin wax.
Hentriacontanoic Acid: The parent acid of methyl hentriacontanoate, with the formula C₃₁H₆₂O₂.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid and alkane. This ester group allows it to participate in a variety of chemical reactions, making it more versatile in industrial and research applications .
Properties
IUPAC Name |
methyl hentriacontanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-2/h3-31H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHVQEYSKBNZDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228291 |
Source
|
Record name | Methyl hentriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77630-51-4 |
Source
|
Record name | Methyl hentriacontanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hentriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.